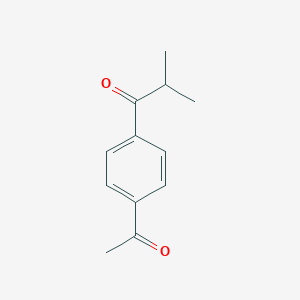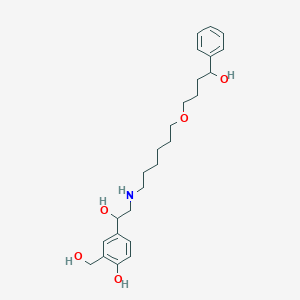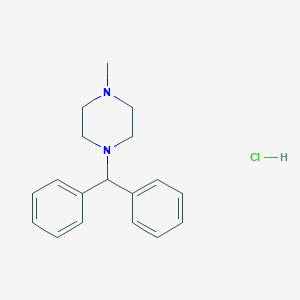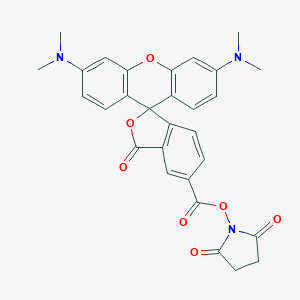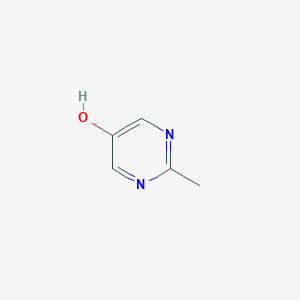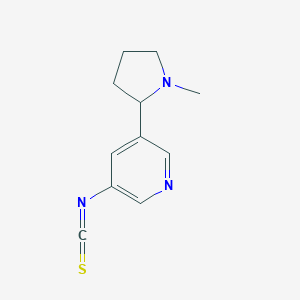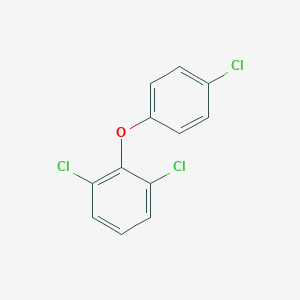
2,4',6-Trichlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4',6-Trichlorodiphenyl ether (also known as Triclosan) is a synthetic chemical compound that has been widely used in consumer products such as soaps, toothpaste, and other personal care products. It was first introduced in the 1970s as an antimicrobial agent, and has since become one of the most commonly used chemicals in the world. However, concerns have been raised about its potential negative effects on human health and the environment, leading to increased scrutiny and regulation in recent years.
作用機序
Triclosan works by disrupting the bacterial cell membrane, which ultimately leads to cell death. It also inhibits the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria.
生化学的および生理学的効果
Triclosan has been shown to have a wide range of biochemical and physiological effects on both humans and animals. Studies have suggested that it may disrupt hormone function, interfere with the immune system, and contribute to the development of antibiotic resistance.
実験室実験の利点と制限
Triclosan has several advantages for use in lab experiments, including its wide availability, low cost, and broad-spectrum antimicrobial activity. However, its potential negative effects on human health and the environment must be carefully considered, and alternative compounds should be used when possible.
将来の方向性
There are several areas of future research that could help to better understand the effects of Triclosan on human health and the environment. These include:
1. Investigating the potential for Triclosan to contribute to the development of antibiotic resistance.
2. Studying the long-term effects of Triclosan exposure on human health, particularly in vulnerable populations such as pregnant women and children.
3. Developing alternative antimicrobial agents that are less harmful to human health and the environment.
4. Assessing the potential for Triclosan to accumulate in the environment and impact ecosystems and wildlife.
5. Investigating the effectiveness of Triclosan in preventing the growth of bacteria and fungi in food and agricultural products.
In conclusion, Triclosan is a widely used synthetic chemical compound that has been extensively studied for its antimicrobial properties. However, concerns have been raised about its potential negative effects on human health and the environment, leading to increased scrutiny and regulation in recent years. Further research is needed to better understand the effects of Triclosan and to develop alternative compounds that are less harmful to human health and the environment.
合成法
Triclosan is synthesized through a multi-step process that involves the reaction of 2,4,6-trichlorophenol with diphenyl carbonate in the presence of a catalyst. The resulting product is then purified and crystallized to obtain the final compound.
科学的研究の応用
Triclosan has been extensively studied for its antimicrobial properties, and has been used in a variety of applications such as wound dressings, medical devices, and water treatment. It has also been investigated for its potential use in preventing the growth of bacteria and fungi in food and agricultural products.
特性
CAS番号 |
157683-72-2 |
|---|---|
製品名 |
2,4',6-Trichlorodiphenyl ether |
分子式 |
C12H7Cl3O |
分子量 |
273.5 g/mol |
IUPAC名 |
1,3-dichloro-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H |
InChIキー |
ZMRFCSWFCKICQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |
その他のCAS番号 |
157683-72-2 |
溶解性 |
1.23e-06 M |
同義語 |
2,6-Dichlorophenyl 4-chlorophenyl ether |
蒸気圧 |
2.21e-04 mmHg |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



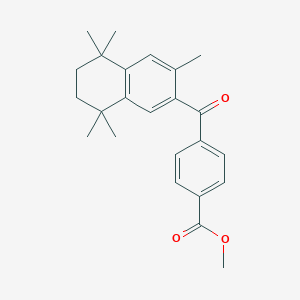
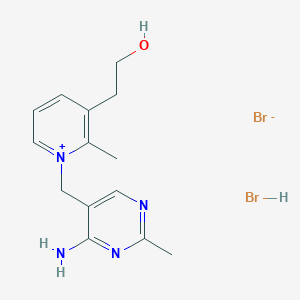
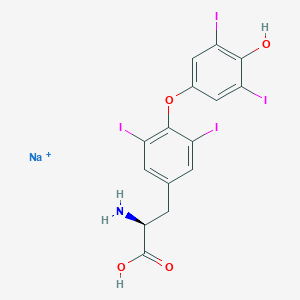
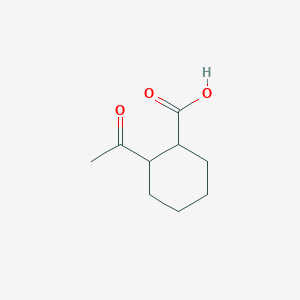
![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)
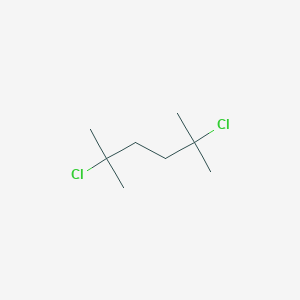
![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)
